N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-ethoxypyrimidine-4-carboxamide
Description
N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-6-ethoxypyrimidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with an ethoxy group at position 6 and a carboxamide moiety at position 2. The carboxamide side chain is further modified with a 2-(3,5-dimethylpyrazol-1-yl)ethyl group. This structure combines pyrimidine and pyrazole rings, which are common in medicinal chemistry due to their bioisosteric properties and ability to engage in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-ethoxypyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-4-21-13-8-12(16-9-17-13)14(20)15-5-6-19-11(3)7-10(2)18-19/h7-9H,4-6H2,1-3H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVULJNHNVLSIJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCCN2C(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-ethoxypyrimidine-4-carboxamide belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. The primary targets of this compound are likely to be the causative agents of leishmaniasis (Leishmania strains) and malaria (Plasmodium strains).
Mode of Action
Pyrazole derivatives are generally known to interact with their targets, causing changes that inhibit the growth and proliferation of the target organisms.
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-ethoxypyrimidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound consists of a pyrazole moiety linked to an ethyl group and a pyrimidine carboxamide. The synthesis typically involves multiple steps including:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
- Alkylation : The pyrazole derivative is then alkylated using an appropriate alkyl halide.
- Pyrimidine Formation : The final step involves the reaction with ethyl cyanoacetate or similar reagents to form the pyrimidine structure.
Anticancer Properties
Research indicates that compounds containing the pyrazole structure exhibit promising anticancer activity. For instance, derivatives of 3,5-dimethylpyrazole have shown potent cytotoxic effects against various cancer cell lines including liver carcinoma (HepG2) and lung carcinoma (A549). The compound's mechanism often involves modulation of autophagy pathways and inhibition of mTOR signaling pathways, which are crucial in cancer cell proliferation and survival.
Table 1: Anticancer Activity of Related Pyrazole Compounds
| Compound Name | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 5.35 | Autophagy modulation |
| Compound B | A549 | 8.74 | mTOR inhibition |
| This compound | TBD | TBD | TBD |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substitution on the Pyrazole Ring : Different substituents can enhance or reduce activity.
- Pyrimidine Modifications : Altering the ethoxy group may impact solubility and bioavailability.
Study 1: Autophagy Modulation
In a study focused on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, it was found that these compounds reduced mTORC1 activity and increased autophagy at basal levels. This suggests that similar pyrazole derivatives may also modulate autophagy pathways effectively.
Study 2: Cytotoxicity Evaluation
A recent evaluation of novel pyrazole derivatives indicated that certain compounds showed low toxicity against normal fibroblast cells while maintaining high cytotoxicity against cancer cells. This highlights the potential therapeutic window for compounds like this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and functional groups of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-ethoxypyrimidine-4-carboxamide with related compounds from the evidence:
*Molecular weights are calculated or inferred from evidence where explicit data are absent.
Pharmacokinetic and Bioactivity Comparisons
Solubility and Lipophilicity
- Target Compound : The ethoxy group enhances lipophilicity compared to polar sulfonamide derivatives (e.g., Compound 27 in ). However, the carboxamide and pyrazole groups may improve aqueous solubility relative to purely aromatic systems .
- Compound 27 (): The sulfonamide and chlorophenyl groups contribute to higher polarity but may reduce membrane permeability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-ethoxypyrimidine-4-carboxamide, and how can purity be optimized?
- Methodology :
- Step 1 : Start with a pyrimidine-4-carboxamide core. Introduce the 6-ethoxy group via nucleophilic substitution using ethoxide under anhydrous conditions (e.g., NaH/EtOH in DMF) .
- Step 2 : Functionalize the pyrazole moiety by reacting 3,5-dimethylpyrazole with a bromoethyl intermediate (e.g., 1,2-dibromoethane) to form the 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl side chain. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
- Step 3 : Couple the pyrazole-ethyl chain to the pyrimidine carboxamide using a carbodiimide coupling agent (e.g., EDC/HOBt) in dichloromethane. Monitor reaction progress via TLC .
- Purity Optimization : Final purification via recrystallization (e.g., ethanol/water) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Q. How can structural characterization be performed to confirm the identity of this compound?
- Analytical Workflow :
- 1H/13C NMR : Assign peaks by comparing to analogous pyrimidine-pyrazole derivatives. Key signals include:
- Pyrimidine C4-carboxamide: ~165–170 ppm (13C) .
- Ethoxy group: δ ~1.3–1.4 ppm (triplet, CH3) and δ ~4.4–4.5 ppm (quartet, CH2) in 1H NMR .
- HR-MS : Confirm molecular ion ([M+H]+) with <2 ppm mass accuracy. Expected m/z: 332.1821 (C16H22N5O2) .
- IR Spectroscopy : Validate carboxamide (C=O stretch ~1650–1680 cm⁻¹) and pyrazole C-N stretches (~1520 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the pyrazole and ethoxy substituents?
- Experimental Design :
- Analog Synthesis : Replace 3,5-dimethylpyrazole with bulkier (e.g., 3-trifluoromethyl) or electron-deficient pyrazoles. Modify the ethoxy group to methoxy or propoxy to assess steric/electronic effects .
- Biological Assays : Test analogs against target pathways (e.g., KCa2 channels, integrins) using electrophysiology (patch-clamp) or binding assays (radioligand displacement). Compare EC50/IC50 values to establish substituent contributions .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) with protein structures (PDB: 6VSB for KCa2) to visualize substituent interactions with binding pockets .
Q. What strategies resolve conflicting spectral data (e.g., unexpected NMR splitting) during structural analysis?
- Troubleshooting Approaches :
- Dynamic Effects : Use variable-temperature NMR to identify conformational exchange (e.g., rotamers in the ethyl linker). Cooling to –20°C may simplify splitting .
- 2D NMR : Perform COSY, HSQC, and NOESY to assign overlapping signals. For example, NOE correlations between pyrazole methyls and adjacent ethyl protons confirm spatial proximity .
- X-ray Crystallography : Grow single crystals (solvent: chloroform/methanol) and solve the structure via SHELXL . Compare bond lengths/angles to DFT-optimized geometries for validation .
Q. How can metabolic stability and toxicity be predicted early in the development pipeline?
- ADME-Tox Workflow :
- In Silico Tools : Use SwissADME to predict LogP (target <3), CYP450 inhibition, and BBB permeability. For toxicity, run ProTox-II to flag hepatotoxicity risks .
- In Vitro Assays :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
- Reactive Metabolites : Trapping studies with glutathione (GSH) to detect electrophilic intermediates .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity between in vitro and cellular assays?
- Root-Cause Investigation :
- Solubility : Measure solubility in assay buffers (e.g., PBS with 0.1% DMSO). Low solubility may reduce cellular uptake (use PEG-400 or cyclodextrin as cosolvents) .
- Off-Target Effects : Perform kinome-wide profiling (e.g., DiscoverX) to identify unintended kinase inhibition.
- Metabolic Activation : Test compounds in presence of S9 liver fractions to assess prodrug potential .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Characterization
Table 2 : Computational Parameters for Docking Studies
| Parameter | Value/Setting | Rationale |
|---|---|---|
| Protein Preparation | PDB: 6VSB (KCa2) | High-resolution structure |
| Grid Box Size | 25 × 25 × 25 Å | Covers active site and substituents |
| Scoring Function | AutoDock Vina | Balance speed/accuracy |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
